Potassium (S)-4-(tert-butoxycarbonyl)-6-oxopiperazine-2-carboxylate
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Overview
Description
Potassium (S)-4-(tert-butoxycarbonyl)-6-oxopiperazine-2-carboxylate is a chemical compound that features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, which helps to prevent unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (S)-4-(tert-butoxycarbonyl)-6-oxopiperazine-2-carboxylate typically involves the protection of the amine group on the piperazine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Potassium (S)-4-(tert-butoxycarbonyl)-6-oxopiperazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions to form peptide bonds.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Potassium tert-butoxide (KOtBu): Used in various coupling and substitution reactions.
Dichloromethane (DCM): Common solvent for the reactions.
Major Products Formed
Free Amine: Formed after deprotection of the Boc group.
Peptides: Formed through coupling reactions with other amino acids or peptide fragments.
Scientific Research Applications
Potassium (S)-4-(tert-butoxycarbonyl)-6-oxopiperazine-2-carboxylate has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of Potassium (S)-4-(tert-butoxycarbonyl)-6-oxopiperazine-2-carboxylate primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various chemical transformations, such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
Potassium (S)-4-(tert-butoxycarbonyl)-6-oxopiperazine-2-carboxylate: Features a Boc-protected piperazine ring.
Potassium (S)-4-(tert-butoxycarbonyl)-6-oxopiperidine-2-carboxylate: Similar structure but with a piperidine ring.
Potassium (S)-4-(tert-butoxycarbonyl)-6-oxopiperazine-2-sulfonate: Similar structure but with a sulfonate group.
Uniqueness
This compound is unique due to its specific combination of a Boc-protected piperazine ring and a carboxylate group. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H15KN2O5 |
---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
potassium;(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylate |
InChI |
InChI=1S/C10H16N2O5.K/c1-10(2,3)17-9(16)12-4-6(8(14)15)11-7(13)5-12;/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15);/q;+1/p-1/t6-;/m0./s1 |
InChI Key |
CTDPJBMWPLKUJH-RGMNGODLSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](NC(=O)C1)C(=O)[O-].[K+] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC(=O)C1)C(=O)[O-].[K+] |
Origin of Product |
United States |
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